N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that features a combination of chloro, phenyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of hydrazides with aldehydes or ketones.
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chloro and phenyl groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the azomethine group to amines.
Substitution: Halogen exchange reactions or nucleophilic substitutions at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- **2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
Uniqueness
N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H20ClN5OS |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H20ClN5OS/c26-21(16-19-10-4-1-5-11-19)17-27-28-23(32)18-33-25-30-29-24(20-12-6-2-7-13-20)31(25)22-14-8-3-9-15-22/h1-17H,18H2,(H,28,32)/b21-16-,27-17+ |
InChI Key |
OLIRZVIYIFWBKA-WRRPUPGBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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